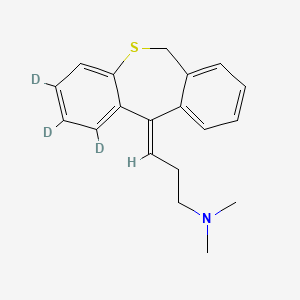

Dothiepin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3E)-N,N-dimethyl-3-(1,2,3-trideuterio-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i5D,6D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUQLWOUWZIMZ-TVUQWVDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dothiepin-d3: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dothiepin-d3 is the deuterated analog of Dothiepin, a tricyclic antidepressant (TCA). This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes a detailed summary of its physicochemical characteristics, a plausible synthetic route, and an in-depth look at its mechanism of action, including receptor binding affinities and downstream signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing the foundational knowledge necessary for the application of this compound in scientific research.

Chemical Identity and Physicochemical Properties

This compound, also known as Dosulepin-d3, is a stable isotope-labeled version of the tricyclic antidepressant Dothiepin. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for pharmacokinetic and metabolic studies of Dothiepin.

Chemical Structure

-

IUPAC Name: 3-(6H-dibenzo[b,e]thiepin-11-ylidene)-N,N-di(methyl-d3)propan-1-amine

-

Synonyms: Dosulepin-d3, N,N-(Dimethyl-d3)-dibenzo[b,e]thiepin-11(6H),γ-propylamine-d3[1][2]

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Dothiepin.

| Property | Value | Reference |

| Appearance | Pale Yellow Semi-Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

| Shipping Conditions | Ambient | [1] |

| Isotopic Purity | ≥98% (typical for deuterated standards) | [3][4] |

Synthesis and Manufacturing

A plausible synthetic route for this compound involves a Grignard reaction, adapting the established synthesis of Dothiepin. The key step is the introduction of the deuterated N,N-dimethylpropyl group.

Synthesis of Deuterated Precursor: N,N-(dimethyl-d3)propylamine

The synthesis of the deuterated precursor can be achieved through various methods. One potential route involves the reaction of a suitable propyl amine derivative with a deuterated methyl source, such as deuterated methyl iodide (CD₃I).

Synthesis of this compound

A general method for the synthesis of Dothiepin involves the reaction of 3-(N,N-dimethylamino)propylmagnesium chloride with 6H,11H-dibenzo[b,e]thiepin-11-one, followed by dehydration. For the synthesis of this compound, the deuterated Grignard reagent, 3-(N,N-(dimethyl-d3)amino)propylmagnesium chloride, would be used.

Experimental Workflow for Dothiepin Synthesis (Adaptable for this compound)

Caption: A generalized workflow for the synthesis of this compound via a Grignard reaction.

Pharmacological Properties

The pharmacological properties of this compound are presumed to be identical to those of Dothiepin, as deuterium substitution is not expected to alter the mechanism of action. Dothiepin is a tricyclic antidepressant that exerts its effects through the modulation of several neurotransmitter systems.

Mechanism of Action

The primary mechanism of action of Dothiepin is the inhibition of the reuptake of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) from the synaptic cleft.[5][6] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Additionally, Dothiepin acts as an antagonist at several other receptors, contributing to its therapeutic effects and side-effect profile.[5][6]

Receptor Binding Profile

| Target | Ki (nM) | Receptor Type | Reference |

| Serotonin Transporter (SERT) | 2.8 x 10³ (IC50) | Transporter | [7] |

| Norepinephrine Transporter (NET) | - | Transporter | - |

| Dopamine Transporter (DAT) | - | Transporter | - |

| Histamine H1 Receptor | - | GPCR | - |

| Muscarinic M1 Receptor | - | GPCR | - |

| Muscarinic M2 Receptor | - | GPCR | - |

| Muscarinic M3 Receptor | - | GPCR | - |

| Muscarinic M4 Receptor | - | GPCR | - |

| Muscarinic M5 Receptor | - | GPCR | - |

| α1-Adrenergic Receptor | - | GPCR | - |

| α2-Adrenergic Receptor | - | GPCR | - |

Note: A comprehensive and consistent set of Ki values for Dothiepin across all listed receptors is not available in the public domain. The IC50 value for SERT is provided as an indicator of its affinity.

Downstream Signaling Pathways

Dothiepin's antagonism of G-protein coupled receptors (GPCRs) such as the 5-HT2A, histamine H1, muscarinic M1, and α1-adrenergic receptors leads to the inhibition of their respective downstream signaling cascades. These receptors are primarily coupled to the Gq/11 family of G-proteins.

Caption: A typical workflow for determining the Ki of a compound using a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

-

Assay Buffer: Use an appropriate buffer system to maintain pH and ionic strength.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (with a known dissociation constant, Kd), and varying concentrations of Dothiepin. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).

-

Equilibrium: Incubate the plates at a specific temperature for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of Dothiepin that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [5][8]

Conclusion

This compound is a valuable tool for researchers in pharmacology and drug development. Its stable isotope labeling allows for precise quantification in complex biological matrices, facilitating detailed pharmacokinetic and metabolic studies of Dothiepin. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and its pharmacological profile. The provided experimental protocols and diagrams offer a practical framework for its application in research settings. Further investigation to fully characterize the receptor binding profile of Dothiepin with a comprehensive set of Ki values would be beneficial for a more complete understanding of its polypharmacology.

References

- 1. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A heterotrimeric G protein complex couples the muscarinic m1 receptor to phospholipase C-beta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 6. SMPDB [smpdb.ca]

- 7. PathWhiz [pathbank.org]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Synthesis and Characterization of Dothiepin-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Dothiepin-d3, the deuterated analog of the tricyclic antidepressant Dothiepin (also known as Dosulepin). Given the importance of isotopically labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies, this guide offers detailed protocols, data summaries, and workflow visualizations to support researchers in this field. This compound serves as an ideal internal standard for quantitative analysis in clinical and forensic toxicology, enabling precise measurement of the parent drug in biological matrices.[1][2]

Physicochemical Properties

This compound is structurally identical to Dothiepin, with the exception of three hydrogen atoms being replaced by deuterium atoms on one of the N-methyl groups.[1][3] This substitution results in a higher molecular weight, which allows it to be distinguished from the unlabeled drug by mass spectrometry, without significantly altering its chemical properties.[4][]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine | [3][6] |

| Synonyms | Dosulepin-d3, Prothiaden-d3 | [3][6] |

| CAS Number | 136765-31-6 | [1][3][6][7] |

| Molecular Formula | C₁₉H₁₈D₃NS | [1][3][6][7] |

| Molecular Weight | 298.46 g/mol | [1][3][6][7] |

| Appearance | Off-white to light yellow solid / Pale Yellow Semi-Solid | [1][3] |

| Primary Use | Isotope-labeled internal standard for mass spectrometry | [1] |

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the parent compound, Dothiepin, primarily through a Grignard reaction.[8][9] The key to forming the deuterated analog is the use of a deuterated Grignard reagent precursor.

Synthesis Workflow

The overall synthesis process involves the preparation of a deuterated Grignard reagent, its reaction with a ketone intermediate, followed by dehydration and purification to yield the final product.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of unlabeled Dothiepin as described by Jalander et al. (1989).[8] All reactions should be performed under an inert atmosphere (e.g., Argon) in dry glassware.

-

Preparation of the Grignard Reagent:

-

Activate magnesium turnings (1.2 equivalents) with iodine in dry toluene at 75°C for 1 hour.

-

Add a small amount of dry tetrahydrofuran (THF) and a few drops of methyl iodide at 65°C and stir for 30 minutes to initiate the reaction.

-

Slowly add a solution of 3-chloro-N-methyl-N-(methyl-d3)propylamine (1.0 equivalent) in dry toluene to the activated magnesium. Maintain the temperature at 65°C.

-

-

Reaction with Ketone:

-

After 30 minutes of forming the Grignard reagent, add a solution of 6H,11H-dibenzo-[b,e]-thiepin-11-one (0.8 equivalents) in dry toluene.

-

Allow the reaction to proceed at 65°C for 2 hours.

-

-

Dehydration and Workup:

-

Cool the reaction mixture and slowly add concentrated hydrochloric acid. Stir for 1 hour. This step facilitates the dehydration of the intermediate tertiary alcohol.

-

Separate the organic phase. Extract the aqueous phase with diethyl ether.

-

Make the aqueous phase alkaline with aqueous ammonia and extract with diethyl ether.

-

-

Purification and Isolation:

-

Dry the combined organic extracts from the alkaline extraction with magnesium sulfate and evaporate the solvent.

-

Dissolve the residue in ethanol and treat with HCl gas to precipitate the hydrochloride salt.

-

The final product, this compound hydrochloride, can be crystallized by adding diethyl ether. The E and Z isomers can be separated by crystallization of their maleate salts if required.[8]

-

Characterization of this compound

Characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization Workflow

Caption: Standard workflow for the analytical characterization of this compound.

Experimental Protocol: UPLC-MS/MS Analysis

This method is designed for the confirmation of mass and is based on typical procedures for analyzing tricyclic antidepressants in biological matrices.[10][11]

-

Chromatography:

-

System: Ultra-High-Performance Liquid Chromatography (UPLC).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 5-10 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Gradient: A suitable gradient starting from high aqueous content to high organic content to elute the analyte.

-

-

Mass Spectrometry:

-

System: Tandem Mass Spectrometer (MS/MS).

-

Ionization: Electrospray Ionization, positive mode (ESI+).

-

Monitoring: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

-

Expected Transition: The precursor ion for this compound ([M+H]⁺) would be m/z 299.1. Product ions would be identified by fragmentation of the precursor.

-

Experimental Protocol: NMR Spectroscopy

NMR analysis confirms the molecular structure and the position of the deuterium label.[12]

-

¹H NMR:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Expected Result: The spectrum should be nearly identical to that of unlabeled Dothiepin, with the key difference being a significant reduction or complete absence of the signal corresponding to the N-methyl protons that have been replaced by deuterium. The integration of the remaining N-methyl signal should correspond to 3 protons, while the deuterated methyl signal is absent.

-

-

¹³C NMR:

-

Expected Result: The spectrum will be very similar to unlabeled Dothiepin. The carbon atom attached to the deuterium atoms will exhibit a multiplet signal due to C-D coupling and will have a lower intensity compared to other carbons.

-

Table 2: Summary of Expected Analytical Characterization Data

| Analysis Technique | Parameter | Expected Result |

| UPLC-MS/MS (ESI+) | Precursor Ion ([M+H]⁺) | m/z 299.1 |

| Isotopic Purity | High percentage of m/z 299.1 relative to m/z 296.1 (unlabeled) | |

| ¹H NMR | N-CH₃ Signal | Reduced signal intensity or absence of one N-methyl singlet |

| ¹³C NMR | Deuterated Carbon Signal | Low-intensity multiplet for the -CD₃ carbon |

| HPLC-UV/DAD | Chemical Purity | Typically ≥98% |

Mechanism of Action of Dothiepin

While this compound is used as a non-pharmacologically active standard for analytical purposes, understanding the mechanism of its parent compound is crucial for its application in research. Dothiepin is a tricyclic antidepressant that functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI).[13][14] It blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET), increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission.[14][15] It also has antagonist effects at histamine H1, alpha-1 adrenergic, and muscarinic acetylcholine receptors, which contribute to its side-effect profile, including sedation and anticholinergic effects.[14][16]

Caption: Simplified mechanism of action for Dothiepin at the synapse.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Deuterium Labeled Compounds_TargetMol [targetmol.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of Dothiepin and Doxepin by Grignard Reactions in Toluene | Semantic Scholar [semanticscholar.org]

- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Item - A STUDY OF SELECTED DIBENZOCYCLOHEPTANE AND THIOXANTHENE DERIVATIVES BY CARBON-13 NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY (DOXEPIN, DOTHIEPIN, AMITRIPTYLINE, THIOTHIXENE, CHLORPROTHIXENE, NMR) - American University - Figshare [aura.american.edu]

- 13. Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dosulepin - Wikipedia [en.wikipedia.org]

- 15. Dothiepin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dothiepin-d3 Versus Dothiepin Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of Dothiepin-d3 and Dothiepin hydrochloride, focusing on their core chemical, pharmacokinetic, and pharmacodynamic properties. Dothiepin, a tricyclic antidepressant, is effective in treating major depressive disorder by inhibiting the reuptake of norepinephrine and serotonin.[1][2][3] The deuterated analog, this compound, is primarily utilized as an internal standard for analytical and pharmacokinetic studies due to its mass difference.[4][5] This paper will explore the established characteristics of Dothiepin hydrochloride and extrapolate the potential pharmacological distinctions of this compound based on the principles of isotopic substitution. Key experimental protocols for the analysis of these compounds are detailed, and signaling pathways are visualized to provide a comprehensive technical overview for research and drug development professionals.

Introduction

Dothiepin hydrochloride, also known as dosulepin hydrochloride, is a well-established tricyclic antidepressant (TCA) with proven efficacy in the treatment of depressive illness, particularly where an anti-anxiety effect is also required.[1][3][6][7] Like other TCAs, its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic neuron, leading to increased neurotransmitter availability in the synaptic cleft.[1][2][8][9] It also exhibits antagonist activity at muscarinic, histamine, and alpha-1 adrenergic receptors, which contributes to its side effect profile.[1]

This compound is a deuterated isotopologue of Dothiepin. The substitution of hydrogen atoms with deuterium, a stable, heavier isotope of hydrogen, is a strategy employed in drug discovery and development to alter the metabolic profile of a compound.[10][11][12] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[10][12] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[12][13][14] While this compound is commercially available primarily as an internal standard for mass spectrometry-based quantification of Dothiepin,[4][5] this paper will also explore its hypothetical therapeutic implications based on the established principles of deuteration.

Chemical and Physical Properties

The core chemical structure of Dothiepin is a dibenzo[b,e]thiepin ring system with a dimethylaminopropylidene side chain.[1] this compound is structurally identical except for the substitution of three hydrogen atoms with deuterium on one of the methyl groups of the dimethylamino moiety.

| Property | Dothiepin Hydrochloride | This compound |

| Chemical Name | 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo[b,e]thiepin hydrochloride | (E)-3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-di(methyl-d3)propan-1-amine |

| Synonyms | Dosulepin hydrochloride, Prothiaden | Deuterated Dothiepin |

| CAS Number | 897-15-4[15] | 136765-31-6[16] |

| Molecular Formula | C₁₉H₂₁NS · HCl[1] | C₁₉H₁₈D₃NS |

| Molecular Weight | 331.9 g/mol [1] | 298.46 g/mol (free base)[16] |

| Appearance | White to off-white crystalline powder[15] | Off-white to light yellow solid[16] |

| Solubility | Soluble in water[15] | Not explicitly stated, but expected to have similar solubility to the parent compound. |

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of Dothiepin is the inhibition of norepinephrine and serotonin reuptake.[1][2][3][9] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms. The deuteration in this compound is not expected to alter its fundamental mechanism of action at the receptor level, as the overall molecular shape and electronic properties remain largely unchanged. Therefore, this compound is presumed to have the same targets as Dothiepin hydrochloride.

Signaling Pathway of Tricyclic Antidepressants

The downstream effects of increased synaptic norepinephrine and serotonin are complex and involve the modulation of various intracellular signaling cascades. These pathways are believed to contribute to the therapeutic effects of TCAs, including neuroplasticity and the regulation of gene expression.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of Dothiepin hydrochloride has been well-characterized. It is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 3 hours.[1] Dothiepin undergoes extensive first-pass metabolism, resulting in an oral bioavailability of about 30%.[1][17] It is widely distributed throughout the body and is highly bound to plasma proteins (80-90%).[1]

Metabolism is a critical aspect of Dothiepin's disposition and is the area where this compound is expected to differ significantly. Dothiepin is metabolized in the liver primarily through N-demethylation and S-oxidation, forming active metabolites such as nordothiepin (desmethyldothiepin) and dothiepin S-oxide.[1][18] These metabolites also contribute to the therapeutic effect. The elimination half-life of dothiepin is approximately 22 hours, with metabolites having longer half-lives.[17][19][20]

The deuteration in this compound is at the N-methyl groups, a primary site of metabolism. This is expected to slow down the N-demethylation process due to the kinetic isotope effect. Consequently, this compound may exhibit a longer half-life, reduced clearance, and increased plasma concentrations compared to its non-deuterated counterpart.[12][13][14] This could potentially lead to a reduced dosing frequency and a more consistent plasma concentration profile.

| Parameter | Dothiepin Hydrochloride | This compound (Hypothesized) |

| Bioavailability (F) | ~30%[1][17] | Potentially higher due to reduced first-pass metabolism |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours[1][19] | Likely similar |

| Volume of Distribution (Vd) | ~45 L/kg[17][20] | Likely similar |

| Plasma Protein Binding | 80-90%[1][17] | Likely similar |

| Metabolism | Extensive hepatic N-demethylation and S-oxidation[1][17] | Reduced rate of N-demethylation |

| Elimination Half-life (t½) | ~22 hours[17][19][20] | Potentially longer |

| Clearance (Cl) | ~1.4 L/h/kg[17] | Potentially lower |

| Major Metabolites | Nordothiepin, Dothiepin S-oxide[1][18] | Reduced formation of Nordothiepin |

Experimental Protocols

Quantification of Dothiepin and this compound in Plasma

A validated bioanalytical method is crucial for pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the method of choice for its sensitivity and selectivity.

Objective: To determine the concentration of Dothiepin and its deuterated analog in plasma samples.

Materials:

-

Dothiepin hydrochloride and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma

-

Solid-phase extraction (SPE) cartridges

-

RP-HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Spike 100 µL of human plasma with known concentrations of Dothiepin hydrochloride or this compound to prepare calibration standards and quality control samples.

-

For the analysis of Dothiepin hydrochloride, use this compound as the internal standard. Conversely, a different internal standard would be needed for the analysis of this compound as the primary analyte.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex and centrifuge the samples.

-

Further purify the supernatant using solid-phase extraction.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Dothiepin and this compound.

-

In Vitro Metabolic Stability Assay

This assay is used to assess the rate of metabolism of a compound in liver microsomes.

Objective: To compare the metabolic stability of Dothiepin hydrochloride and this compound.

Materials:

-

Dothiepin hydrochloride and this compound

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile

Procedure:

-

Pre-incubate Dothiepin hydrochloride or this compound with human liver microsomes in phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C.

-

At various time points, quench the reaction by adding cold acetonitrile.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the remaining parent compound using the LC-MS/MS method described above.

-

Calculate the in vitro half-life and intrinsic clearance.

Experimental Workflow Diagram

Clinical Implications and Future Directions

While Dothiepin hydrochloride is an effective antidepressant, its side effect profile, which includes anticholinergic effects and sedation, can limit its use.[1][3][6][21] The potential for a deuterated version, this compound, to offer a better pharmacokinetic profile is an intriguing prospect for drug development. A longer half-life and more consistent plasma levels could lead to a simplified dosing regimen and potentially a better-tolerated medication.

However, it is crucial to note that the development of a deuterated drug requires a full clinical trial program to establish its safety and efficacy.[14] While the therapeutic target remains the same, the altered pharmacokinetics can lead to different clinical outcomes and side effect profiles.

Future research should focus on:

-

Head-to-head pharmacokinetic studies in animal models and eventually in humans to confirm the hypothesized differences between Dothiepin hydrochloride and this compound.

-

Metabolite profiling to understand how deuteration alters the metabolic pathways and the formation of active and inactive metabolites.

-

Preclinical safety and toxicology studies of this compound.

-

If preclinical data are promising, clinical trials to evaluate the efficacy, safety, and tolerability of this compound in patients with major depressive disorder.

Conclusion

Dothiepin hydrochloride is a valuable therapeutic agent for the treatment of depression. Its deuterated analog, this compound, currently serves as an essential tool in bioanalytical assays. The principles of deuteration suggest that this compound, if developed as a therapeutic agent, could offer a modified pharmacokinetic profile, potentially leading to clinical advantages. This whitepaper has provided a comprehensive technical overview of both compounds, detailed relevant experimental protocols, and visualized the underlying signaling pathways to inform and guide future research in this area. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Dothiepin (UK PID) [inchem.org]

- 2. Dothiepin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dothiepin hydrochloride: treatment efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The outcome of dothiepin treatment in 1,900 depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]

- 9. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 13. researchgate.net [researchgate.net]

- 14. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CAS 897-15-4: Dothiepin hydrochloride | CymitQuimica [cymitquimica.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 18. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolism and pharmacokinetics of dothiepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A double-blind study of the efficacy and safety of dothiepin hydrochloride in the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Dothiepin-d3: A Technical Guide for its Application as a Stable Isotope Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dothiepin-d3, its properties, and its application as a stable isotope-labeled internal standard in bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of Dothiepin in various biological matrices.

Introduction to this compound

This compound is the deuterium-labeled analog of Dothiepin, a tricyclic antidepressant.[1] Stable isotope labeling involves the substitution of one or more atoms of a molecule with their stable (non-radioactive) heavier isotopes, in this case, the replacement of three hydrogen atoms with deuterium. This modification results in a compound with a higher molecular weight but with physicochemical properties that are nearly identical to the unlabeled parent drug. These characteristics make this compound an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays.[1][2]

The primary application of this compound is to improve the accuracy and precision of analytical methods by correcting for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[2]

Physicochemical Properties of this compound

The accurate and reliable use of this compound as an internal standard is predicated on its well-characterized physicochemical properties. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Name | 3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine | [3] |

| Synonyms | Dosulepin-d3, Prothiaden-d3 | [3] |

| CAS Number | 136765-31-6 | [3] |

| Molecular Formula | C₁₉H₁₈D₃NS | [3] |

| Molecular Weight | 298.46 g/mol | [3] |

| Appearance | Pale Yellow Semi-Solid | [3] |

| Storage Conditions | 2-8°C Refrigerator | [3] |

| Shipping Conditions | Ambient | [3] |

| Chemical Purity | >98% (Typical) | [4] |

| Isotopic Purity | Not explicitly stated in general sources, but high isotopic enrichment is a requirement for use as an internal standard. |

Mechanism of Action of Dothiepin

Dothiepin is a tricyclic antidepressant that exerts its therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[5] This inhibition leads to an increased concentration of these monoamines in the synapse, enhancing neurotransmission. Additionally, Dothiepin acts as an antagonist at several other receptor sites, including histamine H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors, which contributes to its side effect profile.[5]

Experimental Protocol: Quantitative Analysis of Dothiepin in Human Plasma using LC-MS/MS

The following protocol is a representative example for the quantitative analysis of Dothiepin in human plasma using this compound as an internal standard. This method is adapted from established bioanalytical procedures for tricyclic antidepressants.

Materials and Reagents

-

Dothiepin hydrochloride reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Stock and Working Solutions

-

Dothiepin Stock Solution (1 mg/mL): Accurately weigh and dissolve Dothiepin hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Dothiepin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Solid Phase Extraction)

-

Sample Spiking: To 500 µL of blank human plasma, add a known amount of Dothiepin working solution (for calibration standards and QCs) and a fixed amount of the this compound internal standard working solution. For unknown samples, add only the internal standard.

-

Protein Precipitation: Add 1 mL of 0.1 M zinc sulfate in 50% methanol to each plasma sample. Vortex and centrifuge.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of water followed by 1 mL of 40% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Kinetex® 2.6 µm Biphenyl, 50 x 2.1 mm or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | SCIEX 4500 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Dothiepin: To be determined empiricallythis compound: To be determined empirically |

| Ion Source Parameters | Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C) |

Note: The specific MRM transitions for Dothiepin and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer.

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. bdg.co.nz [bdg.co.nz]

- 5. Dosulepin - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Pharmacokinetics of Dothiepin and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic properties of the tricyclic antidepressant dothiepin (also known as dosulepin) and its deuterated analog. The strategic replacement of hydrogen with deuterium atoms can significantly alter the metabolic fate of a drug, potentially leading to an improved pharmacokinetic profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a comprehensive resource for researchers in the field.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for dothiepin, its major metabolites, and its deuterated analog.

Table 1: Pharmacokinetic Parameters of Dothiepin and its Major Metabolites in Humans

| Parameter | Dothiepin | Northiaden (Metabolite) | Dothiepin S-oxide (Metabolite) | Reference(s) |

| Time to Peak Concentration (Tmax) | ~3 hours | 4.5 - 9 hours | 3.5 - 6 hours | [1][2][3] |

| Peak Plasma Concentration (Cmax) | 47 - 49 µg/L (after 75 mg dose) | 6 - 10 µg/L (after 75 mg dose) | 81 - 125 µg/L (after 75 mg dose) | [1][2][3] |

| Elimination Half-life (t½) | 11 - 29 hours | 31 - 60 hours | 19 - 35 hours | [1][2][3][4] |

| Apparent Volume of Distribution (Vd) | >10 L/kg | Not Reported | Not Reported | [4] |

| Oral Bioavailability (F) | ~30% | Not Applicable | Not Applicable | [4] |

| Protein Binding | 80 - 90% | Not Reported | Not Reported | [4] |

Table 2: Comparative Pharmacokinetic Parameters of Dothiepin and Deuterated Dothiepin in Animal Models (Rats)

| Parameter | Dothiepin | Deuterated Dothiepin | Fold Change | Reference(s) |

| Peak Plasma Concentration (Cmax) | Lower | Higher | Increased | [5] |

| Elimination Half-life (t½) | Shorter | Longer | Increased | [5] |

| Area Under the Curve (AUC) | Lower | Higher | Increased | [5] |

Note: Specific quantitative values from the animal study were not available in the public domain abstracts; however, the study conclusively demonstrated a significant improvement in the pharmacokinetic profile of the deuterated analog.

Experimental Protocols

This section outlines the methodologies typically employed in the pharmacokinetic evaluation of dothiepin and its analogs.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical approach for assessing the pharmacokinetics of dothiepin and its deuterated analog following oral administration to rats.

2.1.1. Animal Model

-

Species: Male Wistar or Sprague-Dawley rats.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are acclimated for at least one week before the experiment.

2.1.2. Drug Administration

-

Formulation: The test compounds (dothiepin and its deuterated analog) are suspended in a suitable vehicle, such as a 0.5% aqueous solution of methylcellulose.

-

Dosing: A single dose is administered via oral gavage at a predetermined concentration.

2.1.3. Blood Sampling

-

Procedure: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cannulation at various time points post-dosing.

-

Time Points: A typical sampling schedule would be pre-dose (0 hours), and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of dothiepin and its metabolites in plasma is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

2.2.1. Sample Preparation

-

Protein Precipitation: To a 50 µL plasma sample, 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of a related tricyclic antidepressant) is added.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Extraction: The supernatant is transferred to a clean tube and may be further processed, for example, by evaporation and reconstitution in the mobile phase.

2.2.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile/methanol mixture).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

2.2.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Signaling and Metabolic Pathways

Metabolic Pathway of Dothiepin

Dothiepin undergoes extensive first-pass metabolism in the liver, primarily through two major pathways: N-demethylation and S-oxidation.[4] These reactions are catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 being a likely key contributor, as is common for many tricyclic antidepressants.

-

N-demethylation: This pathway results in the formation of the active metabolite northiaden (desmethyldothiepin).

-

S-oxidation: This leads to the formation of dothiepin S-oxide .

-

Combined Metabolism: Northiaden can also undergo S-oxidation to form nordothiepin S-oxide .

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study, from drug administration to data analysis.[6]

The Deuterium Isotope Effect in Drug Metabolism

The rationale for developing a deuterated analog of dothiepin lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by CYP enzymes, replacing hydrogen with deuterium at a metabolic "hotspot" can slow down the rate of metabolism.

References

- 1. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 2. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dothiepin (UK PID) [inchem.org]

- 5. researchgate.net [researchgate.net]

- 6. admescope.com [admescope.com]

The Use of Dothiepin-d3 in In Vitro Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Dothiepin-d3 in the in vitro investigation of Dothiepin metabolism. Dothiepin, a tricyclic antidepressant, undergoes extensive metabolism in the liver, primarily mediated by the Cytochrome P450 (CYP) enzyme system. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions, inter-individual variability in patient response, and ensuring drug safety and efficacy. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving accurate and reproducible quantitative results in these studies.

Core Principles of In Vitro Drug Metabolism Studies

In vitro drug metabolism studies are essential components of the drug discovery and development process. They provide a controlled environment to investigate the biotransformation of a drug candidate, identify the enzymes responsible, and characterize the metabolites formed. Common in vitro systems include human liver microsomes (HLM), which are rich in CYP enzymes, and recombinant human CYP enzymes, which allow for the assessment of individual enzyme contributions to a specific metabolic pathway.

Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The deuterium-labeled analog has nearly identical physicochemical properties to the unlabeled drug, meaning it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[1][2] This co-behavior allows for precise correction of any analytical variability, leading to highly accurate quantification of the parent drug and its metabolites.[1][2]

Metabolic Pathways of Dothiepin

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. Home - Cerilliant [cerilliant.com]

- 3. Pharmacokinetics of dothiepin in humans: a single dose dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and pharmacokinetics of dothiepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis: A Technical Guide to Dothiepin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the critical data and analytical methodologies presented in a Certificate of Analysis (CoA) for Dothiepin-d3. Understanding the nuances of a CoA is paramount for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is crucial for its application in pharmacokinetic studies and bioanalytical assays. This document will dissect the key components of a typical this compound CoA, offering detailed experimental protocols and clear data presentation to aid in its effective utilization in a research and development setting.

Physicochemical and Identification Data

A Certificate of Analysis for this compound begins with fundamental information that unequivocally identifies the compound. This section typically includes its chemical name, CAS number, molecular formula, and molecular weight. The "-d3" suffix indicates the presence of three deuterium atoms, which are intentionally incorporated to create a mass shift from the parent compound, Dothiepin, for use as an internal standard in mass spectrometry-based analyses.

Table 1: General Information for this compound

| Parameter | Specification | Reference |

| Chemical Name | 3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine | [1][2] |

| Synonyms | Dosulepin-d3, N,N-(Dimethyl-d3)-dibenzo[b,e]thiepin-11(6H),γ-propylamine-d3 | [1][2] |

| CAS Number | 136765-31-6 | [2][3] |

| Molecular Formula | C₁₉H₁₈D₃NS | [2][3] |

| Molecular Weight | 298.46 g/mol | [2][3] |

| Appearance | Pale Yellow Semi-Solid | [2] |

| Storage | 2-8°C Refrigerator | [2] |

Purity and Composition Analysis

The purity of this compound is a critical parameter detailed in the CoA. It is typically determined by a combination of chromatographic and spectroscopic techniques. The CoA will specify the chemical purity, often determined by High-Performance Liquid Chromatography (HPLC), and the isotopic purity, which confirms the degree of deuterium incorporation.

Table 2: Purity and Isotopic Enrichment of this compound (Representative Data)

| Analysis | Method | Result |

| Chemical Purity (HPLC) | Reverse-Phase HPLC | ≥98% |

| Isotopic Purity (Mass Spectrometry) | LC-MS/MS | ≥99% Deuterium Incorporation |

| Residual Solvents | Headspace GC-MS | <0.5% |

| Water Content (Karl Fischer) | Coulometric Karl Fischer Titration | <0.5% |

Spectroscopic and Analytical Data

A CoA for a reference standard like this compound will include data from various analytical techniques to confirm its structure and identity. This typically includes Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Spectroscopic Data for this compound (Representative Data)

| Technique | Data | Interpretation |

| Mass Spectrometry (ESI+) | m/z 299.1 [M+H]⁺ | Consistent with the protonated molecular ion of this compound. |

| ¹H NMR | Spectra provided | Conforms to the chemical structure of Dothiepin, with expected reduction in signal intensity for the deuterated methyl group. |

| ¹³C NMR | Spectra provided | Conforms to the chemical structure of Dothiepin. |

Detailed Experimental Protocols

To ensure transparency and reproducibility, a comprehensive CoA should provide detailed methodologies for the key experiments performed to certify the material. The following sections outline typical protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The chemical purity of this compound is commonly assessed using a stability-indicating reverse-phase HPLC method.

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis of this compound.

Protocol Details:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Shodex C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[4]

-

Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 2.6 with phosphoric acid) and methanol in a 35:65 (v/v) ratio.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV absorbance at 231 nm.[4]

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in methanol and further diluted with the mobile phase to an appropriate concentration.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of this compound. This compound is frequently used as an internal standard for the quantification of Dothiepin in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Experimental Workflow for LC-MS/MS Analysis

References

Preclinical Evaluation of Dothiepin and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of dothiepin, a tricyclic antidepressant, and its primary metabolites. The document focuses on the core pharmacological and toxicological data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Introduction

Dothiepin (also known as dosulepin) is a tricyclic antidepressant (TCA) structurally related to amitriptyline.[1][2] Its therapeutic effects are primarily attributed to its ability to inhibit the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) in the synaptic cleft.[3][4][5] The preclinical assessment of dothiepin and its active metabolites is crucial for understanding its efficacy, safety profile, and therapeutic window. This guide synthesizes key preclinical data to provide a detailed resource for researchers in the field of psychopharmacology and drug development.

Pharmacodynamics

The pharmacodynamic profile of dothiepin and its metabolites has been characterized through various in vitro and in vivo studies, primarily focusing on their interaction with monoamine transporters and receptors.

Monoamine Reuptake Inhibition

Dothiepin and its primary active metabolite, northiaden, are potent inhibitors of both serotonin and norepinephrine reuptake.[6] The S-oxide metabolites, dothiepin sulphoxide and northiaden sulphoxide, are considerably less active.[2][7]

Data Presentation: Inhibition of Neurotransmitter Reuptake and Receptor Binding

| Compound | Assay | Target | Species | IC50 (M) | Reference |

| Dothiepin | [3H]imipramine Binding | SERT | Rat | 2.8 x 10⁻⁶ | [7] |

| Northiaden | [3H]imipramine Binding | SERT | Rat | 5.0 x 10⁻⁶ | [7] |

| Dothiepin Sulphoxide | [3H]imipramine Binding | SERT | Rat | 3.2 x 10⁻⁵ | [7] |

| Northiaden Sulphoxide | [3H]imipramine Binding | SERT | Rat | 4.0 x 10⁻⁵ | [7] |

| Dothiepin | [3H]spiperone Binding | 5-HT₂A Receptor | Rat | 4.2 x 10⁻⁶ | [7] |

| Northiaden | [3H]spiperone Binding | 5-HT₂A Receptor | Rat | 5.0 x 10⁻⁶ | [7] |

| Dothiepin Sulphoxide | [3H]spiperone Binding | 5-HT₂A Receptor | Rat | 1.6 x 10⁻⁴ | [7] |

| Northiaden Sulphoxide | [3H]spiperone Binding | 5-HT₂A Receptor | Rat | 1.6 x 10⁻⁴ | [7] |

| Dothiepin | [¹⁴C]serotonin Uptake | SERT | Human Platelets | Competitive Inhibition | [7] |

| Northiaden | [¹⁴C]serotonin Uptake | SERT | Human Platelets | Competitive Inhibition | [7] |

| Dothiepin Sulphoxide | [¹⁴C]serotonin Uptake | SERT | Human Platelets | Competitive Inhibition | [7] |

| Northiaden Sulphoxide | [¹⁴C]serotonin Uptake | SERT | Human Platelets | Competitive Inhibition | [7] |

Experimental Protocols: Monoamine Reuptake Inhibition Assays

-

[³H]-Serotonin and [³H]-Norepinephrine Uptake Assays in Rat Brain Synaptosomes:

-

Tissue Preparation: Whole rat brains are homogenized in a sucrose solution and centrifuged to isolate synaptosomes.

-

Assay Conditions: Synaptosomes are incubated with various concentrations of dothiepin or its metabolites in a buffer solution.

-

Radioligand Addition: [³H]-Serotonin or [³H]-norepinephrine is added to initiate the uptake reaction.

-

Incubation: The mixture is incubated at 37°C for a short period (e.g., 5 minutes).

-

Termination: Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

-

-

[¹⁴C]-Serotonin Uptake in Human Platelets:

-

Platelet Preparation: Platelet-rich plasma is obtained from fresh human blood by centrifugation.

-

Assay Conditions: Platelets are incubated with different concentrations of the test compounds.

-

Radioligand Addition: [¹⁴C]-Serotonin is added to the platelet suspension.

-

Incubation and Termination: Similar to the synaptosome assay, the mixture is incubated and the reaction is stopped by filtration.

-

Quantification and Analysis: Radioactivity is quantified, and the nature of the inhibition (competitive or non-competitive) is determined using Lineweaver-Burk plots.[7]

-

In Vivo Behavioral Models

The antidepressant potential of dothiepin is evaluated in preclinical rodent models of depression, such as the Forced Swim Test and the Tail Suspension Test. These models are based on the principle that antidepressants reduce the duration of immobility in animals exposed to an inescapable stressful situation.

Experimental Protocols: Behavioral Assays

-

Forced Swim Test (Rat):

-

Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.

-

Acclimation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-test session.[8]

-

Drug Administration: Dothiepin or vehicle is administered at specified times before the test session (e.g., 24h, 5h, and 1h before the test).

-

Test Session (Day 2): Twenty-four hours after the pre-test, the rats are placed back in the cylinder for a 5-minute test session.[8]

-

Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.

-

Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.[9]

-

-

Tail Suspension Test (Mouse):

-

Apparatus: Mice are suspended by their tails from a lever using adhesive tape, at a height where they cannot escape or hold onto any surfaces.

-

Drug Administration: The test compound or vehicle is administered prior to the test.

-

Test Session: The total duration of the test is typically 6 minutes.[10][11]

-

Behavioral Scoring: The duration of immobility (the time the animal hangs passively and motionless) is recorded.[12]

-

Data Analysis: A reduction in immobility time suggests antidepressant activity.

-

Pharmacokinetics

The pharmacokinetic profile of dothiepin and its metabolites has been studied in both healthy volunteers and depressed patients. Dothiepin is readily absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[13] The primary metabolic pathways are N-demethylation to northiaden and S-oxidation to dothiepin S-oxide.[3]

Data Presentation: Pharmacokinetic Parameters of Dothiepin and its Metabolites (Single 75 mg Oral Dose)

| Parameter | Dothiepin | Northiaden | Dothiepin S-oxide | Reference |

| Peak Plasma Concentration (Cmax) | 47 µg/L (33-71) | 10 µg/L (3-21) | 81 µg/L (34-150) | [14] |

| Time to Peak Concentration (Tmax) | 3 h (2-5) | 5 h (4-9) | 5 h (4-6) | [14] |

| Elimination Half-life (t½) | 22 h (14-40) | 33 h (22-60) | 19 h (13-35) | [14] |

| Apparent Volume of Distribution (Vd) | 45 L/kg (20-92) | - | - | [14] |

| Oral Clearance | 1.36 L/kg/h (0.88-1.8) | - | - | [14] |

Experimental Protocols: Pharmacokinetic Analysis

-

Study Design: A single oral dose of dothiepin (e.g., 75 mg) is administered to subjects.

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Sample Processing: Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of dothiepin and its metabolites are quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).[14]

-

Pharmacokinetic Modeling: The plasma concentration-time data are fitted to a pharmacokinetic model to determine parameters like Cmax, Tmax, t½, Vd, and clearance.[14]

Toxicology

A significant concern with dothiepin is its high toxicity in overdose, which is a characteristic of many TCAs.[15] The toxicity is primarily due to its effects on the cardiovascular and central nervous systems.

Acute Toxicity

Acute toxicity studies in animals are performed to determine the median lethal dose (LD50) and to identify the signs of toxicity. While specific LD50 values for dothiepin were not detailed in the provided search results, the general procedure is outlined below.

Experimental Protocols: Acute Oral Toxicity Study (General)

-

Animal Model: Typically conducted in rats or mice.

-

Dose Administration: A single dose of dothiepin is administered orally at various dose levels to different groups of animals.

-

Observation: Animals are observed for signs of toxicity and mortality over a period of up to 14 days.

-

Data Collection: The number of deaths at each dose level is recorded.

-

LD50 Calculation: The LD50 value is calculated using statistical methods, such as the probit analysis.

Cardiotoxicity

The cardiotoxic effects of TCAs are a major safety concern. These effects are often related to their quinidine-like action on cardiac sodium channels and their anticholinergic and alpha-adrenergic blocking properties.

Experimental Protocols: In Vivo Cardiotoxicity Assessment (General)

-

Animal Model: Often conducted in dogs or rabbits.

-

Drug Administration: Dothiepin is administered intravenously or orally at doses expected to produce cardiovascular effects.

-

Monitoring: Electrocardiogram (ECG) is continuously monitored to assess changes in heart rate, PR interval, QRS duration, and QT interval. Blood pressure is also monitored.

-

Data Analysis: The dose at which significant cardiovascular changes occur is determined. This can help establish a no-observed-adverse-effect level (NOAEL) for cardiotoxicity.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of antidepressants are believed to involve long-term neuroadaptive changes in the brain. These changes are mediated by various intracellular signaling pathways.

Proposed Mechanism of Action

The primary mechanism of dothiepin is the inhibition of serotonin and norepinephrine reuptake. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Caption: Dothiepin's primary mechanism of action.

Downstream Signaling Cascades

Chronic antidepressant treatment is thought to upregulate the expression of brain-derived neurotrophic factor (BDNF) and activate the cAMP response element-binding protein (CREB).[16] This leads to changes in gene expression that promote neurogenesis and synaptic plasticity, which are believed to contribute to the therapeutic effects of antidepressants.

Caption: Proposed downstream signaling pathway for TCAs.

Experimental Workflows

The preclinical evaluation of a potential antidepressant like dothiepin follows a structured workflow, from initial in vitro screening to in vivo behavioral and safety assessments.

Caption: Workflow for preclinical antidepressant evaluation.

Conclusion

The preclinical data for dothiepin and its metabolites demonstrate a pharmacological profile consistent with that of a tricyclic antidepressant. The parent compound and its N-demethylated metabolite, northiaden, are potent inhibitors of both serotonin and norepinephrine reuptake, which is believed to be the primary mechanism underlying their therapeutic efficacy. While effective, the preclinical profile also highlights a significant risk of toxicity in overdose, particularly cardiotoxicity, which is a critical consideration in its clinical use and in the development of safer antidepressants. This guide provides a foundational understanding of the preclinical characteristics of dothiepin, offering valuable insights for further research and development in the field of antidepressant pharmacology.

References

- 1. Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dosulepin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Diagnosis and Discussion - Case 1126 | Department of Pathology [path.pitt.edu]

- 6. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]

- 10. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dothiepin hydrochloride: treatment efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chronic antidepressant administration increases the expression of cAMP response element binding protein (CREB) in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Dothiepin-d3 in Advancing Therapeutic Drug Monitoring of Dothiepin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dothiepin (dosulepin), a tricyclic antidepressant, is effective in the treatment of major depressive disorder. However, its narrow therapeutic index and significant inter-individual pharmacokinetic variability necessitate Therapeutic Drug Monitoring (TDM) to optimize clinical outcomes and minimize toxicity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for accurate and precise quantification of dothiepin and its active metabolites in biological matrices. This technical guide provides a comprehensive overview of the role of Dothiepin-d3, a deuterated analog of dothiepin, in the TDM of dothiepin. It details the rationale for using a SIL-IS, outlines a complete bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents key pharmacokinetic data in a structured format for easy reference. This guide is intended for researchers, scientists, and drug development professionals working in the fields of clinical pharmacology, bioanalysis, and pharmaceutical sciences.

Introduction: The Imperative for Therapeutic Drug Monitoring of Dothiepin

Dothiepin, a thio analogue of amitriptyline, is a widely prescribed tricyclic antidepressant.[1] Its therapeutic efficacy is well-established, but its clinical use is complicated by a narrow therapeutic window and considerable variability in patient response and side effects.[2] TDM is a crucial clinical tool to guide dothiepin therapy, ensuring that plasma concentrations are within the therapeutic range, thereby maximizing efficacy and reducing the risk of adverse drug reactions.[3]

Accurate measurement of dothiepin and its pharmacologically active metabolites is essential for meaningful TDM. The major metabolites of dothiepin include northiaden (desmethyldothiepin), dothiepin S-oxide, and nordothiepin S-oxide, all of which may contribute to the overall therapeutic and toxic effects.[4][5]

The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

Bioanalytical methods for TDM, particularly those employing LC-MS/MS, rely on the use of an appropriate internal standard (IS) to ensure accuracy and precision. A SIL-IS, such as this compound, is the gold standard for quantitative bioanalysis.[6][7]

Key Advantages of Using this compound:

-

Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement during mass spectrometric analysis, leading to inaccurate quantification. This compound co-elutes with dothiepin and experiences the same matrix effects, allowing for reliable correction.[8]

-

Compensation for Variability in Sample Preparation: Losses during extraction and sample processing can vary between samples. As this compound has virtually identical physicochemical properties to dothiepin, it experiences the same degree of loss, ensuring that the analyte-to-IS ratio remains constant.[8]

-

Improved Precision and Accuracy: By accounting for variations in instrument response and sample handling, SIL-IS significantly improves the overall precision and accuracy of the analytical method.[6]

Pharmacokinetics of Dothiepin and its Metabolites

Understanding the pharmacokinetic profile of dothiepin is fundamental to designing effective TDM strategies. The following table summarizes key pharmacokinetic parameters for dothiepin and its major metabolites.

| Parameter | Dothiepin | Northiaden | Dothiepin S-oxide | Nordothiepin S-oxide | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | ~5 hours | ~5 hours | Not explicitly stated | [4][9] |

| Elimination Half-life (t½) | ~20-22 hours | ~28-33 hours | ~19-24 hours | ~40 hours | [2][4][10] |

| Protein Binding | 80-90% | Not explicitly stated | Not explicitly stated | Not explicitly stated | [11] |

| Primary Route of Metabolism | N-demethylation and S-oxidation | S-oxidation | - | - | [11][12] |

Bioanalytical Methodology for Dothiepin TDM using this compound

This section outlines a detailed experimental protocol for the simultaneous quantification of dothiepin and its major metabolites in human plasma using LC-MS/MS with this compound as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To 500 µL of human plasma, add 25 µL of a working solution of this compound (internal standard).

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elution: Elute the analytes and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Multiple Reaction Monitoring (MRM) Transitions

The following table details the precursor and product ions for the quantification of dothiepin, its metabolites, and this compound. These transitions should be optimized for the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dothiepin | 296.1 | 107.1 | 35 |

| This compound | 299.1 | 107.1 | 35 |

| Northiaden | 282.1 | 107.1 | 35 |

| Dothiepin S-oxide | 312.1 | 294.1 | 25 |

| Nordothiepin S-oxide | 298.1 | 280.1 | 25 |

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway and the analytical workflow can aid in understanding the core concepts.

Metabolic Pathway of Dothiepin

Therapeutic Drug Monitoring Workflow

Concentration-Effect Relationship

Conclusion

The therapeutic drug monitoring of dothiepin is essential for optimizing patient outcomes. The use of this compound as a stable isotope-labeled internal standard in LC-MS/MS-based bioanalytical methods is critical for achieving the accuracy and precision required for clinical decision-making. This technical guide provides a comprehensive framework for the development and implementation of a robust and reliable TDM assay for dothiepin and its active metabolites. By adopting such methodologies, researchers and clinicians can contribute to the safer and more effective use of this important antidepressant medication.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. phenomenex.com [phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous measurement of dothiepin and its major metabolites in plasma and whole blood by gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Dothiepin in Human Plasma by LC-MS/MS Using Dothiepin-d3 as an Internal Standard

Introduction

Dothiepin, a tricyclic antidepressant, is utilized in the management of depression and anxiety. Accurate quantification of Dothiepin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring to ensure efficacy and prevent toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dothiepin in human plasma. The use of a stable isotope-labeled internal standard, Dothiepin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle